(2R)-4-Methoxybutan-2-amine;hydrochloride
Description
(2R)-4-Methoxybutan-2-amine hydrochloride is a chiral amine salt characterized by a methoxy group (-OCH₃) at the fourth carbon and an amine group (-NH₂) at the second carbon of a butane chain, with an (R)-configuration at the stereogenic center (C2). Its molecular formula is C₅H₁₄ClNO, and it is commonly used in pharmaceutical synthesis and organic chemistry research. Key identifiers include:
- CAS Registry Number: 31519-51-4
- Synonyms: (R)-(−)-2-Aminobutane hydrochloride, (R)-2-Butylamine hydrochloride
- Molecular Weight: 139.62 g/mol (calculated for C₅H₁₂NO⁺·Cl⁻).
The compound’s stereochemistry and substituent positions influence its physicochemical properties, such as solubility, boiling point, and receptor-binding affinity.
Properties
IUPAC Name |
(2R)-4-methoxybutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUQKFDITNPVCD-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Methoxybutan-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxybutan-2-one.
Reaction Conditions: The key step involves the reduction of 4-methoxybutan-2-one to (2R)-4-methoxybutan-2-amine using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting (2R)-4-methoxybutan-2-amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-4-Methoxybutan-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be further reduced to form more reduced amine derivatives.
Substitution: It can participate in substitution reactions where the methoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction Products: More reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy or amine groups.
Scientific Research Applications
Medicinal Chemistry
(2R)-4-Methoxybutan-2-amine;hydrochloride is investigated for its potential therapeutic effects, particularly as a precursor in drug development. Its structural properties suggest possible interactions with neurotransmitter systems, which may influence various biological pathways.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo several types of reactions, including:
- Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
- Reduction: Further reduction can yield more complex amine derivatives.
- Substitution Reactions: It can participate in substitution reactions where the methoxy or amine groups are replaced by other functional groups .
Biochemical Studies
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore its effects on cellular processes and potential mechanisms of action .
Case Study 1: Neurotransmitter Interaction
A study highlighted the potential of this compound in influencing neurotransmitter systems, which could lead to applications in treating neurological disorders. Preliminary findings suggest that compounds with similar structures exhibit significant biological activity affecting neurotransmitter release and uptake mechanisms .
Case Study 2: Synthesis of Novel Compounds
Research focused on synthesizing novel (4-alkoxyphenyl)glycinamides utilized this compound as a key intermediate. The study reported successful yields and characterized products using NMR and HPLC analyses, demonstrating the compound's utility in creating complex molecular architectures .
Mechanism of Action
The mechanism by which (2R)-4-Methoxybutan-2-amine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares (2R)-4-Methoxybutan-2-amine hydrochloride with five structurally related compounds, highlighting key differences in molecular structure, substituent positions, and stereochemistry.
Key Research Findings
a) Positional Isomerism: Methoxy Group Placement
- (2R)-4-Methoxybutan-2-amine hydrochloride vs. (2S)-3-Methoxybutan-2-amine hydrochloride: The methoxy group’s position (C4 vs. C3) impacts electronic distribution.
b) Stereochemical Effects
- The (R)-configuration at C2 in the target compound may confer distinct chiral recognition properties in enzyme-binding applications compared to the (S)-isomer .
c) Aromatic vs. Aliphatic Substituents
- The benzyl group in (Butan-2-yl)[(4-methylphenyl)methyl]amine Hydrochloride significantly increases lipophilicity (logP ~2.5 vs. ~0.8 for the target compound), influencing membrane permeability .
- (2R)-1-(2-Methoxyphenyl)propan-2-amine Hydrochloride exhibits enhanced aromatic interactions in receptor-binding assays, unlike the aliphatic methoxy group in the target compound .
d) Chain Length and Branching
- Methylhexanamine Hydrochloride (DMAA) , with a six-carbon chain, shows prolonged metabolic stability in pharmacokinetic studies compared to the shorter butane chain in the target compound .
Biological Activity
(2R)-4-Methoxybutan-2-amine hydrochloride is a chiral amine compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.
- IUPAC Name : (2R)-4-methoxybutan-2-amine hydrochloride
- Molecular Formula : C5H13ClN2O
- Molecular Weight : 139.62 g/mol
- Physical Form : Solid, typically stored in a refrigerator for stability.
The biological activity of (2R)-4-methoxybutan-2-amine hydrochloride is primarily attributed to its interactions with various molecular targets, including enzymes and receptors:
- Enzyme Interaction :
- The compound can act as a substrate or inhibitor, modulating enzyme activity which can lead to altered metabolic pathways.
- Receptor Interaction :
- It affects receptor signaling pathways, which may result in various physiological effects. The specific receptors targeted by this compound have not been extensively characterized but are believed to be linked to neurotransmitter systems.
Biological Activities
Research indicates that (2R)-4-methoxybutan-2-amine hydrochloride exhibits several notable biological activities:
- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter release and uptake, potentially affecting mood and cognitive functions.
- Metabolic Pathways : The compound's structure allows it to participate in metabolic reactions, possibly influencing energy metabolism and biosynthetic pathways .
Study 1: Enzyme Modulation
A study investigated the effects of (2R)-4-methoxybutan-2-amine hydrochloride on specific metabolic enzymes. Results indicated that the compound could significantly alter the activity of enzymes involved in amino acid metabolism, suggesting a role in metabolic regulation.
Study 2: Neurotransmitter Interaction
In another study focused on neurotransmitter systems, (2R)-4-methoxybutan-2-amine hydrochloride was shown to enhance dopamine release in vitro. This suggests potential applications in treating disorders related to dopamine dysregulation.
Synthesis and Derivatives
The synthesis of (2R)-4-methoxybutan-2-amine hydrochloride typically involves several key steps that allow for the formation of various derivatives with potentially enhanced biological activities. The presence of the methoxy group is crucial for its solubility and stability in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
